(2,4-Dihydroxyphenyl)(oxo)acetic acid

Description

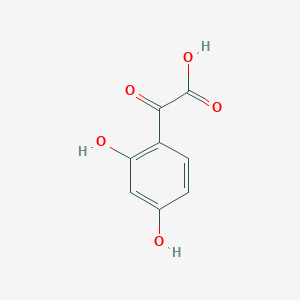

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,9-10H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENIGRGCZNNZQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277187 | |

| Record name | (2,4-dihydroxyphenyl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-27-6 | |

| Record name | NSC1057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-dihydroxyphenyl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dihydroxyphenyl Oxo Acetic Acid

Established Synthetic Pathways for (2,4-Dihydroxyphenyl)(oxo)acetic Acid

The synthesis of this compound typically relies on the acylation of resorcinol (B1680541), an electron-rich aromatic diol. Methods such as the Friedel-Crafts acylation and the Houben-Hoesch reaction are common strategies for introducing an acyl group to a phenolic ring. wikipedia.orgmdpi.comthermofisher.com

Precursor Chemistry and Reaction Schemes

The most prevalent synthetic route to this compound is the Friedel-Crafts acylation of resorcinol. mdpi.com In this electrophilic aromatic substitution reaction, the resorcinol ring acts as a nucleophile, attacking an electrophilic acylium ion. This electrophile is typically generated from an oxalyl derivative, such as oxalyl chloride or ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comrsc.org

The reaction proceeds as follows:

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent (e.g., ethyl oxalyl chloride), facilitating the formation of a resonance-stabilized acylium ion.

Electrophilic Attack: The highly activated resorcinol ring attacks the acylium ion. The two hydroxyl groups are strong activating groups and direct the substitution to the ortho and para positions. Acylation occurs preferentially at the C4 position (para to one hydroxyl group and ortho to the other), which is sterically accessible and electronically activated.

Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the ethyl ester of this compound.

Hydrolysis: The final step involves the hydrolysis of the ester under acidic or basic conditions to yield the target carboxylic acid.

A general reaction scheme is presented below:

Reactants: Resorcinol, Ethyl Oxalyl Chloride

Catalyst: Aluminum Chloride (AlCl₃)

Intermediate: Ethyl (2,4-dihydroxyphenyl)(oxo)acetate

Final Product: this compound

An alternative, though less direct, approach is the Houben-Hoesch reaction, which involves the reaction of a nitrile with an electron-rich arene like resorcinol, catalyzed by a Lewis acid and hydrogen chloride. wikipedia.orgsynarchive.com The reaction initially forms a ketimine intermediate, which is subsequently hydrolyzed to the corresponding aryl ketone during aqueous workup. wikipedia.orggcwgandhinagar.com

Strategies for Reaction Optimization and Yield Enhancement

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired C-acylated product while minimizing side reactions, particularly O-acylation of the phenolic hydroxyl groups. stackexchange.com Several factors can be adjusted to enhance reaction efficiency and selectivity.

Key optimization strategies include:

Catalyst Choice and Concentration: Strong Lewis acids like AlCl₃ are effective but must be used in stoichiometric amounts because they complex with both the phenolic substrate and the ketone product. sigmaaldrich.comorganic-chemistry.org Using a higher concentration of the catalyst can favor C-acylation over O-acylation and can also promote the Fries rearrangement, which converts any O-acylated ester byproduct back into the desired C-acylated ketone. stackexchange.com

Solvent Selection: The choice of solvent can influence the solubility of reactants and the activity of the catalyst. Aprotic solvents are commonly used.

Temperature Control: Reaction temperature affects the rate of reaction and the distribution of products. Lower temperatures can sometimes improve selectivity.

Reaction Time: Sufficient time is required for the reaction to proceed to completion. The progress can be monitored using techniques like thin-layer chromatography (TLC).

Alternative Methodologies: The use of ultrasound irradiation has been shown to improve the efficiency of some Friedel-Crafts reactions by enhancing mass transport and accelerating the reaction rate. nih.govnih.gov

The following interactive table summarizes key parameters for optimizing the synthesis.

| Parameter | Strategy for Optimization | Rationale |

| Catalyst | Use of stoichiometric amounts or excess of a strong Lewis acid (e.g., AlCl₃). | Favors C-acylation over O-acylation and promotes the Fries rearrangement of the ester byproduct to the desired ketone. stackexchange.com |

| Temperature | Maintain optimal temperature (e.g., 100-130°C for some phenol (B47542) acylations). | Balances reaction rate and selectivity; avoids decomposition of starting materials or products. google.com |

| Reactant Purity | Use of anhydrous reactants and catalyst. | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which can deactivate them and reduce the yield. google.com |

| Energy Source | Application of ultrasound irradiation. | Can increase reaction rates and yields by improving mixing and energy transfer. nih.govnih.gov |

Chemical Reactivity and Derivatization Potential

The trifunctional nature of this compound provides a versatile platform for a wide range of chemical transformations.

Reactions at Phenolic Hydroxyl Sites

The two phenolic hydroxyl groups on the resorcinol ring are nucleophilic and acidic, enabling various reactions.

Esterification (O-Acylation): The hydroxyl groups can react with acyl chlorides or acid anhydrides to form esters. britannica.com This reaction is often competitive with the C-acylation during the synthesis of the parent molecule. Selective O-acylation can be achieved under conditions of kinetic control, often using base catalysis which increases the nucleophilicity of the phenol.

Etherification: The hydroxyl groups can be converted to ethers. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide ion with an alkyl halide, is a common method. britannica.com The selection of reaction conditions is critical to prevent reactions at the other functional groups.

Electrophilic Aromatic Substitution: The hydroxyl groups are strongly activating and ortho-, para-directing, making the aromatic ring highly susceptible to further electrophilic substitution at the remaining open positions (C3, C5, C6). britannica.com

Transformations of the Alpha-Keto Group

The alpha-keto group, positioned adjacent to the carboxylic acid, is a key site of reactivity. Alpha-keto acids are an important class of compounds involved in many biological and chemical processes. wikipedia.org

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), to form the corresponding alpha-hydroxy acid, (2,4-dihydroxyphenyl)(hydroxy)acetic acid.

Oxidative Decarboxylation: This is a characteristic reaction of alpha-keto acids. wikipedia.org Under oxidative conditions, the compound can lose the carboxyl group as carbon dioxide (CO₂), leading to the formation of 2,4-dihydroxybenzoic acid. This type of transformation is fundamental in metabolic pathways, such as the conversion of pyruvate (B1213749) to acetyl-CoA. researchgate.netnih.gov

Condensation Reactions: The carbonyl group can react with amine derivatives to form imines and related products. For example, it can react with hydroxylamine (B1172632) to form an oxime or with hydrazine (B178648) to form a hydrazone.

Carboxylic Acid Functional Group Derivations

The carboxylic acid moiety can be readily converted into a variety of functional derivatives, a common strategy in organic synthesis.

Esterification: The carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). Due to the presence of the acidic phenolic groups, care must be taken to achieve selective esterification of the carboxylic acid. google.com One approach involves using a large excess of a water-containing alcohol at the boiling point while continuously removing the water formed. google.com

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with a primary or secondary amine. The reaction typically requires an activating agent to convert the hydroxyl of the carboxylic acid into a better leaving group. Common methods include:

Acyl Chloride Method: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.deptfarm.pl The resulting acyl chloride readily reacts with an amine to form the amide. nih.gov

Coupling Reagents: Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to facilitate the direct coupling of carboxylic acids and amines. fishersci.de

The following interactive table outlines common derivatization reactions for the carboxylic acid group.

| Derivative | Reagents | Reaction Type |

| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amide | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Acyl Chloride Formation followed by Nucleophilic Acyl Substitution |

| Amide | Amine (R-NH₂), Coupling Agent (e.g., EDC, HATU) | Direct Amide Coupling |

| Acid Anhydride | Acyl Chloride, Base (e.g., Pyridine) | Nucleophilic Acyl Substitution |

Design and Synthesis of Novel Molecular Hybrids and Conjugates

The structure of this compound, an aryl glyoxal, makes it an excellent precursor for the synthesis of novel molecular hybrids and conjugates through multicomponent reactions. nih.gov Aryl glyoxals are known to participate in tandem reactions to construct various heterocyclic systems, offering a pathway to new molecular architectures. nih.gov The reactivity of the oxoacetic acid moiety allows for its incorporation into larger scaffolds, while the dihydroxyphenyl group provides sites for further functionalization or can act as a key pharmacophoric element.

Research into the synthesis of related structures demonstrates how the 2,4-dihydroxyphenyl unit can be integrated into larger, hybrid molecules. For instance, a Friedel-Crafts reaction between resorcinol (1,3-dihydroxybenzene) and cyanuric chloride in the presence of an acidic ionic liquid catalyst has been used to synthesize 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. google.com This approach highlights a method for creating C-C bonds to link the dihydroxyphenyl motif to a central heterocyclic core.

Another synthetic strategy involves the α-amidoalkylation reaction to produce N,N-diethoxycarbonyl-2-(2,4-dihydroxyphenyl)benzimidazolines. mdpi.com In this process, resorcinol is reacted with an N,N-diethoxycarbonyl-2-chlorobenzimidazoline intermediate in the presence of triethylamine (B128534) to yield the final conjugate. mdpi.com These examples, while not starting directly from this compound, establish clear precedents for using the 2,4-dihydroxyphenyl scaffold in the design of complex molecular hybrids.

Table 1: Examples of Synthetic Methodologies for 2,4-Dihydroxyphenyl-Containing Hybrids

| Target Hybrid Molecule | Key Reagents | Reaction Type | Reference |

| 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine | Resorcinol, Cyanuric chloride | Friedel-Crafts Reaction | google.com |

| N,N-Diethoxycarbonyl-2-(2,4-dihydroxyphenyl)benzimidazolines | Resorcinol, N,N-Diethoxycarbonyl-2-chlorobenzimidazoline | α-Amidoalkylation | mdpi.com |

| Bis-Schiff base derivatives | 2,4-Dihydroxyacetophenone, Hydrazine hydrate, Substituted aldehydes | Condensation | nih.gov |

Exploration of Novel Synthetic Approaches

The development of green and sustainable chemical processes has spurred interest in novel synthetic methods, including enzymatic and photocatalytic strategies. These approaches offer potential advantages such as milder reaction conditions, higher selectivity, and reduced environmental impact compared to traditional chemical synthesis. nih.gov

Enzymatic Synthesis Considerations

Biocatalysis represents a promising avenue for the synthesis of this compound and its derivatives. nih.gov While direct enzymatic synthesis of this specific compound is not extensively documented, considerations can be drawn from biocatalytic processes for structurally similar molecules. Enzymatic cascades, using either whole-cell systems or isolated enzymes, have been effectively employed for the production of complex chemicals. nih.gov

For example, the biocatalytic production of D-4-hydroxyphenylglycine (D-HPG), an important pharmaceutical intermediate, has been achieved using whole cells of recombinant bacteria to transform DL-4-hydroxyphenylhydantoin. researchgate.net This process involves hydantoinase and carbamoylase enzymes. Notably, other enzymatic routes to amino acids often involve keto-acid intermediates like 4-hydroxyphenylglyoxylate, a close structural analog of this compound. researchgate.net This suggests the potential for using enzymes such as transaminases or dehydrogenases to convert this compound into its corresponding amino acid derivative, (2,4-dihydroxyphenyl)glycine. The integration of biocatalytic steps, such as reductive amination or transamination, offers a viable strategy for accessing chiral amino acids from keto-acid precursors. polimi.it

Furthermore, the synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (B1680220) (HMF) showcases the power of multi-enzyme systems. nih.gov Bi-enzymatic cascades using combinations of oxidases can achieve complete transformation of the starting material under mild conditions. nih.gov Such a strategy could be envisioned for the synthesis of this compound from a suitable precursor, utilizing a sequence of enzymatic oxidation steps.

Photocatalytic Strategies

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions. rsc.org This strategy could be applied to both the synthesis and derivatization of this compound.

One relevant approach involves the merging of organophotoredox catalysis with transition metal catalysis. For example, a synergistic method using an organic dye photocatalyst and a palladium catalyst has been developed for the decarboxylative formylation of aryl halides with glyoxylic acid. rsc.org This reaction demonstrates the reactivity of the glyoxylic acid core under photocatalytic conditions, suggesting that this compound could potentially be used in similar decarboxylative cross-coupling reactions to form novel C-C bonds.

Photocatalysis is also a viable strategy for creating complex molecular conjugates. A Ni-photoredox catalytic methodology has been reported for the synthesis of C-aryl glycosides, which involves the arylation of monosaccharides. chemrxiv.orgunimi.it This type of reaction could be adapted to conjugate the this compound moiety to sugar molecules or other complex natural products, providing a novel route to bioactive hybrids. The use of readily available organic photocatalysts in place of expensive iridium complexes makes these methods increasingly attractive. researchgate.net The development of photocatalytic methods is also noted in the synthesis of platform chemicals like FDCA, indicating a broader trend towards applying this technology in green chemistry. nih.gov

Advanced Analytical Methodologies for 2,4 Dihydroxyphenyl Oxo Acetic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and electronic properties of (2,4-Dihydroxyphenyl)(oxo)acetic acid by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise atomic arrangement within a molecule. For this compound, both ¹H NMR and ¹³C NMR are indispensable for structural confirmation.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. Based on the structure of this compound, a predictable pattern of signals would be expected. The aromatic region would feature three protons on the resorcinol (B1680541) ring system. The proton at position 6, flanked by a hydroxyl and the glyoxylic acid group, would likely appear as a doublet. The proton at position 5, coupled to the protons at positions 3 and 6, would appear as a doublet of doublets, while the proton at position 3 would present as a doublet. The acidic protons of the two phenolic hydroxyl groups and the carboxylic acid would typically appear as broad singlets, which are exchangeable with D₂O.

¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. Two signals would appear in the downfield region characteristic of carbonyl carbons—one for the ketone and one for the carboxylic acid. The remaining six signals would correspond to the carbons of the di-substituted benzene (B151609) ring, with their chemical shifts influenced by the attached hydroxyl and acyl groups.

The following tables outline the predicted NMR spectral data for this compound.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (H-3) | 6.3 - 6.5 | d (doublet) |

| Aromatic H (H-5) | 6.4 - 6.6 | dd (doublet of doublets) |

| Aromatic H (H-6) | 7.6 - 7.8 | d (doublet) |

| Phenolic OH (C2-OH) | 9.0 - 11.0 | br s (broad singlet) |

| Phenolic OH (C4-OH) | 9.0 - 11.0 | br s (broad singlet) |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-3 | ~103 | CH |

| C-5 | ~108 | CH |

| C-6 | ~132 | CH |

| C-1 | ~115 | Quaternary (C) |

| C-2 | ~160 | Quaternary (C) |

| C-4 | ~165 | Quaternary (C) |

| Carboxylic Acid (C=O) | 165 - 175 | Quaternary (C) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the hydrogen-bonded carboxylic acid group, overlapping with the phenolic O-H stretches. masterorganicchemistry.com The carbonyl (C=O) region is particularly diagnostic, where strong, sharp absorption bands between 1650-1760 cm⁻¹ would appear, corresponding to the stretching vibrations of both the α-keto and carboxylic acid carbonyl groups. masterorganicchemistry.com

Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic & Carboxylic Acid OH | 2500 - 3300 (very broad) |

| C=O Stretch | Carboxylic Acid & Ketone | 1650 - 1760 (strong, sharp) |

| C=C Stretch | Aromatic Ring | 1450 - 1600 (medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2,4-dihydroxyphenyl moiety constitutes a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit distinct absorption maxima (λmax) due to π → π* transitions within the aromatic ring and carbonyl groups. The presence of hydroxyl groups as powerful auxochromes is expected to cause a bathochromic (red) shift compared to unsubstituted benzene. Furthermore, the spectrum is anticipated to be sensitive to pH; in alkaline conditions, deprotonation of the phenolic hydroxyl groups would lead to a significant bathochromic shift in the absorption maxima. ijims.com Studies on the related glyoxylic acid show absorption bands in the UV region. nih.gov

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For a polar and thermally labile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.

In negative ion mode (ESI-), the most prominent ion would be the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) corresponding to the loss of a single proton. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ might be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for the unambiguous determination of the molecular formula (C₈H₆O₅).

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure through fragmentation analysis. The fragmentation of the [M-H]⁻ ion would likely involve characteristic neutral losses, such as the loss of CO₂ (44 Da) from the carboxylic acid group and the loss of CO (28 Da) from the keto group.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purity determination of this compound due to its polar nature and lack of volatility. deswater.com

A reverse-phase HPLC method is most suitable. In this approach, a nonpolar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. The mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To ensure the carboxylic acid remains in its protonated, less polar form for better retention and sharp peak shape, the aqueous component of the mobile phase is typically acidified with a small amount of an acid like formic acid, acetic acid, or phosphoric acid. epa.govnih.gov Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima determined by UV-Vis spectroscopy. This method allows for the separation of the target compound from starting materials, byproducts, and degradation products, enabling accurate purity assessment.

Typical HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile (both containing 0.1% Formic Acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV Absorbance at a λmax (e.g., ~290 nm) |

| Temperature | 25 - 40 °C |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The molecule's multiple polar functional groups (two phenols, a carboxylic acid) make it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. deswater.com

To make the compound suitable for GC, a chemical derivatization step is necessary. research-solution.com This process converts the polar O-H groups into less polar, more volatile, and more thermally stable derivatives. A common and effective method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as Trimethylchlorosilane (TMCS), to convert all active hydrogens into trimethylsilyl (B98337) (-Si(CH₃)₃) ethers and esters. sigmaaldrich.comcolostate.edu

Once derivatized, the resulting compound can be analyzed by GC, typically coupled with a Mass Spectrometer (GC-MS) for detection. The separation would be performed on a low- to mid-polarity capillary column, and the mass spectrometer would provide definitive identification based on the mass spectrum of the derivatized molecule and its characteristic fragmentation pattern. researchgate.net

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₆O₅ |

| Acetic acid | C₂H₄O₂ |

| Acetonitrile | C₂H₃N |

| Formic acid | CH₂O₂ |

| Methanol | CH₄O |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | C₈H₁₈F₃NO Si₂ |

| Phosphoric acid | H₃PO₄ |

| Trimethylchlorosilane (TMCS) | C₃H₉ClSi |

Integrated Analytical Platforms and Quantitative Methods

The accurate quantification of this compound relies on advanced analytical methodologies capable of high sensitivity and selectivity, particularly within complex biological or environmental matrices. While specific, validated quantitative methods exclusively for this compound are not extensively detailed in publicly available literature, the analytical approaches are well-established based on platforms developed for the broader class of phenolic and keto acids. researchgate.netnih.gov Integrated systems, primarily those coupling liquid chromatography with mass spectrometry, represent the gold standard for such analyses.

High-performance liquid chromatography (HPLC) is the foundational separation technique, valued for its efficiency in resolving target analytes from interfering matrix components. longdom.org When integrated with sensitive detection technologies like tandem mass spectrometry (MS/MS) or diode-array detection (DAD), it forms a powerful platform for robust quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a premier integrated platform for the trace-level quantification of phenolic compounds due to its exceptional sensitivity and specificity. nih.gov In this technique, HPLC separates the analyte, which is then ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows for highly selective quantification by monitoring a specific precursor-to-product ion transition. This minimizes matrix interference and enhances detection limits. researchgate.net

A comprehensive and reliable LC-MS/MS method has been developed for the analysis of ten different keto acids in biological samples, demonstrating the platform's suitability for this class of compounds. researchgate.net The method achieved low limits of detection (LOD) in the range of 0.01–0.25 μM and good linearity (r² > 0.997) over a wide concentration range. researchgate.net For similar phenolic acids, LC-MS methods have been developed that can separate and identify dozens of compounds within a single 35-minute run. nih.gov

To illustrate the performance capabilities of this platform for related compounds, the table below summarizes validation data from a validated LC-MS/MS method for the determination of 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally related phenoxyacetic acid derivative, in various matrices. epa.govresearchgate.net

Table 1: Example performance data for the LC-MS/MS analysis of the related compound 2,4-Dichlorophenoxyacetic acid in different matrices. This data illustrates the typical performance of such integrated platforms. epa.govresearchgate.net

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC coupled with a Diode-Array Detector (HPLC-DAD) is another robust and widely used platform for the quantification of phenolic compounds. e-nps.or.kr This method separates compounds on a reversed-phase column (commonly a C18 column), and the DAD detector measures the absorbance of the eluent across a range of UV-visible wavelengths simultaneously. longdom.orgmdpi.com For phenolic acids, detection is often performed at wavelengths between 254 nm and 280 nm. nih.govresearchgate.net While generally less sensitive than LC-MS/MS, HPLC-DAD offers excellent precision and accuracy, making it suitable for analyses where analyte concentrations are not at trace levels. scispace.com

The validation of an HPLC-DAD method for other hydroxybenzoic acid derivatives demonstrates excellent linearity, with correlation coefficients (R²) greater than 0.995. e-nps.or.krmdpi.com The limits of detection (LOD) and quantification (LOQ) can reach the low µg/mL range, making the method highly effective for a variety of applications. longdom.orge-nps.or.kr

The following table presents typical validation parameters from a developed HPLC-DAD method for 4-Hydroxybenzoic acid, showcasing the platform's quantitative capabilities. longdom.org

Table 2: Example validation data for the HPLC-DAD quantification of 4-Hydroxybenzoic acid. This data is representative of the performance expected for the analysis of this compound using this platform. longdom.org

Structure Activity Relationship Sar Studies of 2,4 Dihydroxyphenyl Derivatives

Core Structural Features and Activity Correlations

The foundational structure, characterized by a resorcinol (B1680541) (2,4-dihydroxy) ring attached to an alpha-keto acid moiety, contains the essential pharmacophoric elements responsible for its biological interactions. The specific arrangement and properties of these core features are paramount to its molecular functionality.

Influence of Phenolic Hydroxyl Positions on Molecular Functionality

The number and placement of hydroxyl (-OH) groups on the phenyl ring are critical determinants of biological activity, significantly influencing the molecule's ability to interact with biological targets, particularly through hydrogen bonding and its antioxidant capacity.

The 2,4-dihydroxy (resorcinol) substitution pattern is a key feature. In studies of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues as inhibitors of acetylcholinesterase (AChE), the 4-hydroxyl group was identified as participating in crucial interactions within the enzyme's active site. nih.gov This highlights the importance of this specific hydroxyl position in forming key hydrogen bonds with amino acid residues. The presence of hydroxyl groups on the phenyl ring is a common feature in many natural antioxidants. mdpi.com For instance, studies on complex benzophenones have shown that a higher number of phenolic hydroxyl groups leads to more potent antioxidant and radical scavenging activity. nih.gov The catechol (3,4-dihydroxy) moiety is another common feature in potent antioxidant compounds. mdpi.com The relative position of these groups governs the compound's redox properties and ability to stabilize free radicals.

Contribution of the Carboxylic Acid and Alpha-Keto Moieties to Activity

The side chain, consisting of an alpha-keto group adjacent to a carboxylic acid, is a highly reactive and biochemically significant functional group. tuscany-diet.net Alpha-keto acids are pivotal intermediates in numerous metabolic pathways, including the citric acid cycle and amino acid metabolism. tuscany-diet.netmdpi.com This inherent biochemical relevance makes the alpha-keto acid moiety a compelling feature for drug design.

The combined electron-withdrawing properties of the adjacent carbonyl and carboxyl groups make the keto-carbon electrophilic, rendering it susceptible to nucleophilic attack from residues like cysteine or serine in an enzyme's active site. This functionality is a common feature in various enzyme inhibitors. SAR studies of α-ketoamides, for example, have identified them as potent inhibitors of the phospholipase A and acyltransferase (PLAAT) family of cysteine hydrolases. nih.gov Similarly, α-keto oxazoles have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH), another serine hydrolase. nih.gov In these cases, the alpha-keto group acts as a "warhead" that covalently or non-covalently interacts with the catalytic machinery of the enzyme. The carboxylic acid group, meanwhile, often serves as a key interaction point, forming strong hydrogen bonds or salt bridges with positively charged residues (e.g., lysine (B10760008) or arginine) in a binding pocket, thereby anchoring the inhibitor for optimal orientation.

Impact of Substituent Modifications on Bioactivity

Modifying the core structure by adding various substituents allows for the fine-tuning of its biological and pharmacokinetic properties. These modifications can alter the compound's size, shape, lipophilicity, and electronic distribution, thereby influencing its interaction with its biological target.

Exploration of Aryl and Heteroaryl Substitutions on Biological Response

A prominent example is the development of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues as cholinesterase inhibitors. nih.govnih.gov The benzimidazole (B57391) moiety, a heteroaryl system, allows for modifications on its own ring system. The introduction of electron-withdrawing or electron-donating groups on this appended ring system modulates the inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov As shown in the table below, substitutions on the benzimidazole ring lead to significant changes in potency, with some compounds exhibiting strong and selective inhibition of AChE. nih.gov

| Compound | Substituent (R) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| 1 | -H | 0.081 ± 0.003 | 0.48 ± 0.02 |

| 2 | 5-Cl | 0.090 ± 0.006 | 0.20 ± 0.01 |

| 3 | 5-CH₃ | 0.25 ± 0.01 | 0.49 ± 0.02 |

| 4 | 5-NO₂ | 0.17 ± 0.01 | 5.0 ± 0.2 |

Effects of Aliphatic Chain Variations on Activity

Altering the length, branching, or rigidity of aliphatic chains attached to the core scaffold can significantly affect ligand-receptor interactions by modifying the compound's ability to fit into a binding pocket and by changing its lipophilicity.

While not directly on the (2,4-dihydroxyphenyl)(oxo)acetic acid core, SAR studies of related structures are highly informative. For instance, in a series of α-keto oxazole (B20620) inhibitors of FAAH, the length of an aliphatic linker chain showed a clear and well-defined relationship with inhibitory potency. nih.gov An optimal chain length of six carbons was identified, with shorter or longer chains leading to diminished activity. nih.gov Similarly, in a study of 2,4,6-trihydroxy-3-geranylacetophenone analogs as lipoxygenase inhibitors, the elongation of an aliphatic acyl chain from two carbons to five carbons resulted in a more than two-fold increase in inhibitory activity. mdpi.com This suggests that a longer chain allows for more favorable hydrophobic interactions within the enzyme's active site. mdpi.com These findings indicate that optimizing the length and nature of aliphatic substituents is a critical strategy for enhancing the biological potency of 2,4-dihydroxyphenyl derivatives.

Mechanistic Insights Derived from SAR Analysis

SAR and computational studies provide a deeper understanding of how these molecules function at a molecular level. Molecular docking simulations of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues have shown that these inhibitors interact primarily with the catalytic active site of AChE. nih.gov The simulations reveal that the 2,4-dihydroxyphenyl moiety orients itself to form hydrogen bonds with key amino acid residues, while the benzimidazole portion engages in π-π stacking interactions with aromatic residues like tryptophan, mimicking the binding mode of other known inhibitors. nih.gov

Docking studies of related phenolic compounds in other enzymes, such as lipoxygenase, also reveal the importance of hydrogen bonding from the hydroxyl groups and hydrophobic interactions from other parts of the molecule. mdpi.com The carbonyl group of an acyl moiety, analogous to the alpha-keto group, often acts as a crucial hydrogen bond acceptor. mdpi.com The collective SAR data suggest a mechanism where the dihydroxyphenyl ring and the carboxylic acid group act as primary anchors, positioning the molecule within the active site through specific hydrogen bonds. The alpha-keto group is then positioned to interact with the catalytic machinery, while other substituents can engage in secondary hydrophobic or π-stacking interactions to enhance binding affinity and selectivity.

Computational Chemistry and Molecular Modeling of 2,4 Dihydroxyphenyl Oxo Acetic Acid and Its Derivatives

Quantum Mechanical Studies for Electronic Structure and Reactivity Predictions

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. mdpi.com These studies provide detailed information about the electronic structure, which governs the molecule's reactivity and physical properties.

By solving approximations of the Schrödinger equation, researchers can calculate a variety of molecular descriptors. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For derivatives of (2,4-Dihydroxyphenyl)(oxo)acetic acid, DFT calculations can predict:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Electron Distribution: Mapping of electron density and electrostatic potential (ESP) surfaces reveals electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.

Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity are calculated to quantify the molecule's reactivity. researchgate.net

These quantum mechanical insights are foundational for further computational studies, providing accurate initial structures and partial charges for molecular docking and dynamics simulations.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. researchgate.net This method is crucial for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a biological target. mdpi.com

For derivatives of this compound, docking studies have been instrumental in exploring their potential as enzyme inhibitors. For instance, analogues featuring the 2,4-dihydroxyphenyl moiety have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.

Docking Simulation: Using algorithms to fit the ligand into the receptor's binding site in various possible conformations and orientations.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The best poses are then analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and stability, often involving the hydroxyl groups of the dihydroxyphenyl moiety. nih.gov

π-π Stacking: Aromatic ring interactions, for example, between the phenyl ring of the ligand and aromatic residues like tryptophan or tyrosine in the active site. nih.gov

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.

Docking simulations of benzimidazole (B57391) derivatives containing a 2,4-dihydroxyphenyl group showed that the hydroxyl groups form essential bonds with amino acid residues in the active site of AChE. nih.gov These studies help elucidate the mechanism of inhibition and guide the design of more potent inhibitors.

| Derivative | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Derivative A | AChE | -9.5 | Tyr334, Ser200 | Hydrogen Bond, π-π Stacking |

| Derivative B | AChE | -8.7 | Trp84, His440 | Hydrogen Bond |

| This compound | AChE | -7.2 | Ser122, Gly118 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Behavior and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. semanticscholar.org MD simulations are used to assess the stability of the docked complex and to explore the conformational landscape of the ligand within the binding site. frontiersin.org

An MD simulation begins with the best-docked pose and calculates the forces between atoms and the resulting motions over thousands of nanoseconds. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions. A stable, low RMSD value over time suggests a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, identifying flexible or rigid regions of the protein upon ligand binding.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone. frontiersin.org

Interaction Fingerprints: MD simulations can track the persistence of specific interactions (like hydrogen bonds) throughout the simulation, revealing which contacts are most critical for stable binding. nih.gov

These simulations can reveal how the ligand and protein adapt to each other upon binding and confirm whether the interactions predicted by docking are maintained over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.com The goal is to develop a predictive model that can estimate the activity of new, yet-to-be-synthesized molecules.

The development of a QSAR model involves several steps:

Data Set Collection: A series of derivatives with experimentally measured biological activities (e.g., IC50 values) is required. chalcogen.ro

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic parameters (from quantum mechanics), and 3D descriptors (related to shape and steric fields). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and an external test set of compounds not used in model creation. chalcogen.ro

For derivatives of this compound, QSAR models can identify the key structural features that contribute to a specific biological effect. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) generates contour maps that visualize regions where steric bulk or electrostatic charge would increase or decrease activity, providing a clear roadmap for designing more potent compounds. chalcogen.ro

| Parameter | Description | Value |

|---|---|---|

| R² | Coefficient of determination (goodness of fit) | 0.95 |

| Q² | Cross-validated R² (robustness) | 0.81 |

| R²_pred | Predictive R² for the external test set | 0.78 |

These validated QSAR models serve as valuable tools for virtual screening and lead optimization, accelerating the discovery of new biologically active molecules. nih.gov

Mechanistic Investigations and Biological Activities of 2,4 Dihydroxyphenyl Derivatives

In Vitro Biological Screening Paradigms

Cell Proliferation and Apoptosis Modulation Studies in Cancer Cell Lines

Derivatives of the 2,4-dihydroxyphenyl scaffold have demonstrated significant antiproliferative effects in various cancer cell lines. For instance, N-(2,4-dihydroxyphenyl)-2-propylpentanamide was synthesized and evaluated for its effects on breast cancer cell lines. nih.gov While this specific derivative did not show activity, a related compound, N-(2,5-dihydroxyphenyl)-2-propylpentanamide, exhibited an enhanced anti-proliferative effect in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov This suggests that the positioning of the hydroxyl groups on the phenyl ring is critical for cytotoxic activity.

Another study focused on 2-(monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. These compounds were found to elicit a prominent antiproliferative effect in micromolar concentrations against tumor cells from the nervous system, such as rhabdomyosarcoma/medulloblastoma and glioma, as well as in peripheral cancers like breast adenocarcinoma and lung carcinoma. researchgate.net The anticancer effect was attributed to a decrease in DNA synthesis rather than the induction of apoptosis. researchgate.net Similarly, 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] nih.govnih.govthiazin-4-one (DPBT) was shown to inhibit the proliferation of colon cancer cells, with the LS180 cell line being more sensitive to treatment than the HT-29 line. researchgate.net

Furthermore, studies on (E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetate, a related dihydroxyphenyl compound, have shown it inhibits lung cancer cell growth by inducing apoptotic cell death. nih.gov This was linked to the upregulation of death receptor 3 (DR3) expression in NCI-H460 and A549 human lung cancer cells. nih.gov The induction of apoptosis is a key mechanism for many anticancer agents. For example, in MCF-7 breast cancer cells, certain ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were found to induce apoptosis, with one hit compound causing a significant 26.86% reduction in cell viability. mdpi.com Flow cytometry analysis confirmed that this compound effectively induced both apoptosis and necrosis in these cells. mdpi.com

| Compound Class | Cell Line(s) | Observed Effect | Reference |

| 2-(Monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | Nervous system and peripheral cancer cells | Antiproliferative (decreased DNA synthesis) | researchgate.net |

| 2-(2,4-Dihydroxyphenyl)-4H-benzofuro[3,2-d] nih.govnih.govthiazin-4-one (DPBT) | LS180 and HT-29 colon cancer cells | Antiproliferative (G1 phase cell cycle arrest) | researchgate.net |

| (E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetate | NCI-H460 and A549 lung cancer cells | Growth inhibition and apoptosis induction (via DR3 upregulation) | nih.gov |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 breast cancer cells | Apoptosis and necrosis induction | mdpi.com |

Enzyme Inhibition Assays (e.g., studies on aldose reductase inhibition, iron chelation)

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes overactive during hyperglycemia, leading to diabetic complications. nih.govmdpi.com Consequently, inhibitors of ALR2 are of significant therapeutic interest. Several derivatives containing the 2,4-dihydroxyphenyl moiety have been investigated as ALR2 inhibitors. One notable example is {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, which proved to be a potent ALR2 inhibitor with an IC50 value of 0.789 μM. nih.govmdpi.comresearchgate.net This compound also demonstrated excellent selectivity for ALR2 over the related aldehyde reductase (ALR1) and possessed significant antioxidant properties. mdpi.com The presence of a carboxylic acid group is often a key feature for potent ALR2 inhibitory activity. mdpi.com The inhibition of aldose reductase can suppress inflammatory signals induced by oxidative stress, which are implicated in a variety of diseases. nih.gov

| Compound | Target Enzyme | IC50 Value | Selectivity Index (ALR1/ALR2) | Reference |

| {2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid | Aldose Reductase (ALR2) | 0.789 μM | 25.23 | mdpi.com |

| Epalrestat (positive control) | Aldose Reductase (ALR2) | Not specified | 17.37 | mdpi.com |

Antiviral Activity Evaluations

The 2,4-dihydroxyphenyl scaffold and its derivatives have also been explored for their antiviral properties. For instance, certain 4,4'- and 2,2'-dihydroxytriphenylmethane derivatives, synthesized from phenols, have shown significant antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov Another related compound, N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), has demonstrated potent inhibitory effects against the Zika virus (ZIKV) both in cell culture and in murine models. nih.gov The antiviral action of 4-HPR is associated with a significant reduction in the synthesis of viral genomic RNA. nih.gov Research into dihydropyridones derived from curcumin (B1669340) has also shown in vitro antiviral activities against a range of viruses, including HIV-1 and Respiratory Syncytial Virus. thescipub.com These studies indicate that the dihydroxyphenyl moiety can be a valuable component in the design of novel antiviral agents.

Molecular Mechanisms of Action

Identification of Putative Molecular Targets and Binding Modes

Understanding the interaction between a compound and its molecular target is crucial for drug development. In the context of aldose reductase inhibition, molecular docking studies have provided insights into the binding modes of 2,4-dihydroxyphenyl derivatives. For {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, docking studies revealed that it binds tightly to the active site of ALR2. nih.govresearchgate.net This strong interaction is thought to be responsible for its potent inhibitory activity. nih.govresearchgate.net Similarly, for N-(2,5-dihydroxyphenyl)-2-propylpentanamide, which showed anti-proliferative activity in breast cancer cells, in silico studies suggest that its activity could be related to the inhibition of histone deacetylase 1 (HDAC1). nih.gov The position of the hydroxyl groups on the phenyl ring was found to have a significant impact on the compound's affinity for HDAC1. nih.gov

Elucidation of Intracellular Signaling Pathways (e.g., p38-mediated cell cycle arrest)

The antiproliferative and pro-apoptotic effects of 2,4-dihydroxyphenyl derivatives are often mediated by their influence on intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) pathways are frequently involved in regulating cell processes like proliferation, differentiation, and apoptosis. researchgate.net One key member of this family is the p38 MAPK, which is activated in response to cellular stress, including DNA damage. nih.gov

Studies on prunetrin, a flavonoid glycoside, in Hep3B liver cancer cells have shown that it induces cell cycle arrest and apoptosis by activating the p38-MAPK signaling pathway while inhibiting the Akt/mTOR pathway. mdpi.comnih.gov Activation of p38 MAPK can lead to the arrest of the cell cycle, often in the G1 or G2/M phase, by inhibiting cyclin and cyclin-dependent kinase (CDK) proteins. researchgate.netmdpi.com For example, the anti-proliferative action of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] nih.govnih.govthiazin-4-one in LS180 colon cancer cells was attributed to cell cycle arrest in the G1 phase. researchgate.net While p38 activation is strongly induced by DNA damage, some studies suggest it plays a prosurvival role during G2 DNA damage checkpoint arrest, rather than being essential for the checkpoint itself. nih.gov

The eukaryotic cell cycle is a tightly regulated process involving cyclins, CDKs, and CDK inhibitors. genome.jp Disruption of this process is a hallmark of cancer. The ability of 2,4-dihydroxyphenyl derivatives to modulate signaling pathways like p38 MAPK, leading to cell cycle arrest and apoptosis, underscores their potential as anticancer agents. mdpi.comnih.gov

Antioxidant Activity Investigations of Related Phenolic Compounds

Phenolic compounds are a well-established class of antioxidants, and their ability to mitigate oxidative stress is a subject of extensive research. Their antioxidant action is primarily attributed to their redox properties, which allow them to act as reducing agents, hydrogen donors, and singlet oxygen quenchers. jscholarpublishers.com The mechanisms through which phenolic compounds exert their antioxidant effects are multifaceted and largely dependent on their molecular structure. jscholarpublishers.comresearchgate.net

The principal mechanisms of antioxidant action include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.netnih.gov In the HAT mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable phenoxyl radical (ArO•). In the SET mechanism, the phenolic compound donates an electron to the free radical, forming a cation radical. wiserpub.com This can be followed by proton transfer. Additionally, some phenolic compounds can exert antioxidant effects by chelating transition metal ions like iron and copper, which prevents them from participating in redox reactions that generate harmful reactive oxygen species (ROS). jscholarpublishers.comresearchgate.net

The structure of a phenolic compound is a critical determinant of its antioxidant capacity. mdpi.com Key structural features that influence this activity include the number and position of hydroxyl (-OH) groups on the aromatic ring. mdpi.comnih.govnih.gov An increase in the number of hydroxyl groups generally leads to higher antioxidant activity. nih.gov For instance, gallic acid, with three hydroxyl groups, typically shows higher antiradical activity than protocatechuic acid, which has two. nih.gov

The relative position of the hydroxyl groups is also crucial. wiserpub.comacs.org Dihydroxybenzene derivatives with hydroxyl groups in the ortho or para positions (like catechol and hydroquinone, respectively) tend to have superior scavenging activity. nih.gov This is because they can form stable semiquinone radicals through intramolecular hydrogen bonding or resonance delocalization. nih.gov In contrast, compounds with hydroxyl groups in the meta position, such as resorcinol (B1680541) derivatives, often show lower reactivity. nih.gov However, some studies on dihydroxybenzoic acids have found that hydroxylation in meta positions (e.g., 3,5-dihydroxybenzoic acid) can also result in high activity. nih.gov

Research into various dihydroxybenzoic acid (DHB) isomers reveals significant differences in their antioxidant potential. Studies comparing seven DHB derivatives demonstrated that their ability to scavenge radicals varies considerably based on the hydroxylation pattern. nih.gov In multiple assays, 2,4-dihydroxybenzoic acid (β-resorcylic acid), the core phenolic structure related to (2,4-Dihydroxyphenyl)(oxo)acetic acid, consistently demonstrates lower antioxidant activity compared to other isomers. nih.govnih.govglobalresearchonline.net For example, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, 2,4-DHB showed the weakest activity among the tested isomers. nih.gov Similarly, in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, 2,4-DHB and 2,6-DHB were found to be the least effective radical scavengers. nih.gov The highest antioxidant activities are often observed in compounds like 3,4,5-trihydroxybenzoic acid (gallic acid) and certain dihydroxy isomers such as 2,5-DHB (gentisic acid) and 3,4-DHB (protocatechuic acid). nih.govnih.gov

The presence of other functional groups, such as a carboxylic acid or an alkyl spacer, also modulates antioxidant activity. nih.govresearchgate.net The carboxylic group's position can negatively influence the release of hydrogen ions, potentially lowering the antioxidant activity of benzoic acid derivatives compared to corresponding cinnamic acid derivatives. researchgate.net

Interestingly, under specific conditions, some dihydroxylated compounds can switch from being antioxidants to pro-oxidants. researchgate.net Studies have shown that in certain assays, dihydroxylated phenolic acids can lead to an increase in oxidative DNA damage, highlighting the complexity of their redox behavior. nih.govresearchgate.net

Research Findings on Antioxidant Activity

The antioxidant activities of various dihydroxybenzoic acid isomers have been quantified using several standard assays. The tables below present comparative data from a comprehensive study on these compounds. nih.gov

Table 1: DPPH Radical Scavenging Activity of Hydroxybenzoic Acids This table shows the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

| Compound | IC50 (μM) |

| 2,3-Dihydroxybenzoic acid | 4.39 ± 0.11 |

| 2,4-Dihydroxybenzoic acid | 224.21 ± 1.54 |

| 2,5-Dihydroxybenzoic acid | 3.98 ± 0.15 |

| 2,6-Dihydroxybenzoic acid | 5.31 ± 0.11 |

| 3,4-Dihydroxybenzoic acid | 4.10 ± 0.04 |

| 3,5-Dihydroxybenzoic acid | 6.78 ± 0.11 |

| 3,4,5-Trihydroxybenzoic acid | 2.42 ± 0.08 |

Data sourced from W. Sroka et al., 2021. nih.gov

Table 2: ABTS Radical Scavenging Activity of Hydroxybenzoic Acids This table displays the percentage of ABTS•+ radical inhibition (%I) at a concentration of 50 μM. A higher percentage indicates greater scavenging capacity.

| Compound | % Inhibition (%I) at 50 μM |

| 2,3-Dihydroxybenzoic acid | 86.40 |

| 2,4-Dihydroxybenzoic acid | 16.17 |

| 2,5-Dihydroxybenzoic acid | 80.11 |

| 2,6-Dihydroxybenzoic acid | 8.12 |

| 3,4-Dihydroxybenzoic acid | 74.51 |

| 3,5-Dihydroxybenzoic acid | 60.39 |

| 3,4,5-Trihydroxybenzoic acid | 79.50 |

Data sourced from W. Sroka et al., 2021. nih.gov

These findings underscore the significant impact of molecular structure, particularly the arrangement of hydroxyl groups on the benzene (B151609) ring, on the antioxidant efficacy of phenolic acids. nih.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2,4-Dihydroxyphenyl)(oxo)acetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or condensation reactions between 2,4-dihydroxybenzaldehyde and oxaloacetic acid derivatives. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity (e.g., acetic acid or DMF), and temperature (80–120°C) to enhance yield. Purity is monitored via TLC and confirmed by melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (broad ~3200–3500 cm⁻¹) groups.

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and the oxoacetic acid moiety (δ 2.8–3.2 ppm for CH₂ and δ 170–180 ppm for C=O).

- LC-MS : Validates molecular weight (m/z 196.04 for [M+H]⁺) and fragmentation patterns .

Q. How should researchers ensure compound stability during storage and experimental use?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Use desiccants to avoid hygroscopic degradation. Stability is assessed via periodic HPLC analysis to detect decomposition products (e.g., quinone derivatives) .

Advanced Research Questions

Q. How can contradictory data on the antioxidant activity of this compound be resolved experimentally?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., DPPH vs. ORAC assays). Standardize protocols by:

- Using uniform radical sources and concentrations.

- Controlling pH (5.0–7.4) to mimic physiological conditions.

- Validating results with in vitro cell models (e.g., HepG2 for oxidative stress markers like SOD and CAT activity) .

Q. What computational approaches predict the compound’s interaction with enzymatic targets (e.g., tyrosinase or COX-2)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinities with active sites (e.g., tyrosinase’s Cu²⁺ center).

- MD Simulations : Analyze stability of ligand-protein complexes (50–100 ns trajectories) in GROMACS.

- QSAR Models : Corate substituent effects (e.g., hydroxyl vs. methoxy groups) with inhibitory activity using MOE or Schrödinger .

Q. What experimental designs mitigate interference from byproducts during in vitro bioactivity assays?

- Methodological Answer :

- SPE Purification : Remove impurities (e.g., unreacted precursors) using C18 cartridges.

- Blank Controls : Include solvent-only and compound-free samples to isolate background noise.

- Dose-Response Curves : Validate activity thresholds (IC₅₀) across ≥5 concentrations to confirm specificity .

Q. How does the electronic effect of substituents influence the compound’s redox behavior in electrochemical studies?

- Methodological Answer : Cyclic voltammetry (CV) reveals oxidation peaks (~0.5–1.2 V vs. Ag/AgCl) linked to catechol moieties. Electron-withdrawing groups (e.g., –Cl in analogues) shift peaks anodically, while –OH groups enhance electron donation. DFT calculations (B3LYP/6-311+G**) correlate HOMO-LUMO gaps with experimental redox potentials .

Q. What strategies improve the compound’s bioavailability in pharmacokinetic studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.